molecular formula C15H30O B14517317 3,3-Dimethyltridecan-2-one CAS No. 62399-69-3

3,3-Dimethyltridecan-2-one

Cat. No.: B14517317
CAS No.: 62399-69-3
M. Wt: 226.40 g/mol
InChI Key: ZLHSHDDDSOCUIA-UHFFFAOYSA-N
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Description

3,3-Dimethyltridecan-2-one is a branched aliphatic ketone with a 13-carbon backbone and two methyl groups attached to the third carbon atom. Its molecular formula is C₁₅H₂₈O, and it belongs to the class of long-chain ketones. The compound’s structure imparts unique physicochemical properties, such as moderate hydrophobicity and stability under standard conditions.

Properties

CAS No.

62399-69-3

Molecular Formula

C15H30O

Molecular Weight

226.40 g/mol

IUPAC Name

3,3-dimethyltridecan-2-one

InChI

InChI=1S/C15H30O/c1-5-6-7-8-9-10-11-12-13-15(3,4)14(2)16/h5-13H2,1-4H3

InChI Key

ZLHSHDDDSOCUIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C)(C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyltridecan-2-one typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts acylation of 3,3-dimethylbutan-2-one with a long-chain alkyl halide under acidic conditions. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3).

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyltridecan-2-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methyl groups can participate in substitution reactions, particularly under conditions that favor nucleophilic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Dimethyltridecan-2-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving lipid metabolism and enzymatic reactions.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of 3,3-Dimethyltridecan-2-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound’s long carbon chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3,3-Dimethyltridecan-2-one with structurally related ketones, focusing on molecular features, physicochemical properties, and functional roles.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Structure Type Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Branched aliphatic ketone C₁₅H₂₈O 224.38 High hydrophobicity; potential surfactant intermediate
2-Undecanone (CAS 112-12-9) Linear aliphatic ketone C₁₁H₂₂O 170.29 Lower boiling point (~228°C); insect repellent properties
3,3-Dimethyloxan-2-one (CAS 4830-05-1) Cyclic ketone C₆H₁₀O₂ 114.14 Higher polarity due to cyclic structure; used in polymer synthesis
3-Methoxy-2,2-dimethylcyclobutan-1-one (CAS 2063-96-9) Cyclic ketone with methoxy substituent C₇H₁₂O₂ 128.17 Increased reactivity for nucleophilic addition; pharmaceutical intermediate
1-(3-Dodecanoyl-2,4,6-trihydroxyphenyl)dodecan-1-one (CAS 144337-28-0) Aromatic diketone C₃₀H₅₀O₅ 490.72 High molecular weight; antioxidant/phloroglucinol derivative

Key Comparisons

Structural Features: Branched vs. Linear Chains: this compound’s branching reduces intermolecular Van der Waals forces compared to linear analogs like 2-undecanone, leading to lower melting points and altered solubility profiles. Cyclic vs. Acyclic: Cyclic ketones (e.g., 3,3-dimethyloxan-2-one) exhibit higher polarity and rigidity, enhancing their utility in catalysis or as chiral building blocks .

Physicochemical Properties: Hydrophobicity: The long carbon chain in this compound increases hydrophobicity compared to smaller cyclic ketones, making it suitable for non-polar solvent systems. Reactivity: Methoxy-substituted cyclic ketones (e.g., 3-methoxy-2,2-dimethylcyclobutan-1-one) show enhanced electrophilicity at the carbonyl group, favoring reactions like aldol condensation .

Applications: Industrial Uses: Linear ketones like 2-undecanone are employed as insect repellents, while cyclic variants are intermediates in fine chemical synthesis . Pharmaceutical Potential: Aromatic diketones (e.g., CAS 144337-28-0) demonstrate bioactivity in antioxidant assays, suggesting a niche for this compound derivatives in drug discovery .

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